4-Acetyl-3-hydroxybenzonitrile

Description

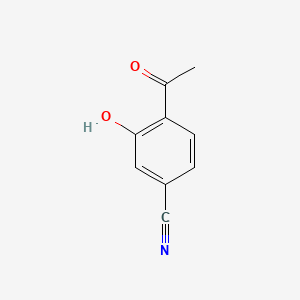

4-Acetyl-3-hydroxybenzonitrile is a benzonitrile derivative featuring a nitrile group (-CN) at position 1, an acetyl group (-COCH₃) at position 4, and a hydroxyl group (-OH) at position 3 on the benzene ring. This compound belongs to a class of substituted benzonitriles, which are widely utilized in pharmaceutical and agrochemical intermediates due to their versatile reactivity .

Properties

IUPAC Name |

4-acetyl-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6(11)8-3-2-7(5-10)4-9(8)12/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQHQYFREIIHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-3-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the acetylation of the hydroxy group to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding quinones.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Acetyl-3-hydroxybenzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles and acetyl groups.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 4-Acetyl-3-hydroxybenzonitrile and structurally related benzonitrile derivatives, focusing on molecular properties, functional groups, and applications.

Table 1: Key Properties of Selected Benzonitrile Derivatives

Structural and Functional Differences

- Electron Effects: The acetyl group in this compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups like -NH₂ (in 4-Amino-3-hydroxybenzonitrile) . This difference impacts reactivity in electrophilic substitutions.

- Hydrogen Bonding : The hydroxyl group in this compound and 4-Hydroxy-3-methylbenzonitrile enhances solubility in polar solvents, whereas methyl groups (e.g., in 4-Hydroxy-3-methylbenzonitrile) increase hydrophobicity .

- Bioactivity: Amino-substituted derivatives (e.g., 4-Amino-3-hydroxybenzonitrile) are often used in agrochemicals due to their nucleophilic reactivity, while acetylated variants may serve as ketone precursors in drug synthesis .

Research Findings

- Synthetic Utility: Acetylated benzonitriles are intermediates in synthesizing ketones for antipsychotic drugs (e.g., analogs of (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]benzonitrile) .

Biological Activity

4-Acetyl-3-hydroxybenzonitrile (CAS No. 14221-77-3) is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H9NO

- Functional Groups : Acetyl group, hydroxyl group, and nitrile group.

These functional groups contribute to its reactivity and interaction with biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, showcasing minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

This table summarizes the antimicrobial potency of this compound against selected pathogens.

2. Antioxidant Activity

Another aspect of its biological activity is its antioxidant potential. In vitro assays have shown that the compound can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant capacity was assessed using the DPPH radical scavenging method, yielding an IC50 value indicative of its effectiveness.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is significant in neuropharmacology.

- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing signaling pathways related to cognition and mood.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. The results indicated that the compound significantly reduced levels of acetylcholinesterase activity in brain tissues, leading to increased acetylcholine levels. This suggests a potential therapeutic application for cognitive disorders.

In Silico Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound with various targets, including AChE and other enzymes involved in neurodegenerative diseases. The findings support its role as a potential lead compound for drug development aimed at treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.